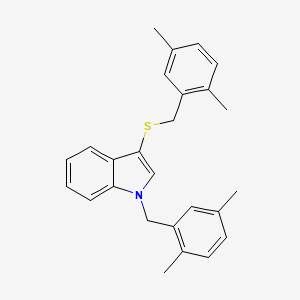

1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole

Description

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-[(2,5-dimethylphenyl)methylsulfanyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NS/c1-18-9-11-20(3)22(13-18)15-27-16-26(24-7-5-6-8-25(24)27)28-17-23-14-19(2)10-12-21(23)4/h5-14,16H,15,17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEGWLRCHJJXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzyl chloride and indole.

Formation of Thioether Linkage: The first step involves the reaction of 2,5-dimethylbenzyl chloride with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

N-Alkylation of Indole: The next step involves the N-alkylation of indole with the previously synthesized thioether compound. This reaction is typically carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Reduced indole derivatives

Substitution: Nitrated or halogenated benzyl derivatives

Scientific Research Applications

Medicinal Chemistry

1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole has shown potential in drug development due to its ability to interact with biological targets:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thioether linkage may enhance bioavailability and target specificity.

- Enzyme Inhibition : The compound can serve as a lead for designing inhibitors targeting specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer.

Materials Science

This compound can be utilized in developing advanced materials:

- Polymer Synthesis : Its unique functional groups allow it to act as a building block for synthesizing polymers with tailored properties for applications in coatings and composites.

- Nanomaterials : Investigations into its role as a precursor for nanostructured materials have shown promise in enhancing electrical and thermal conductivity.

Industrial Chemistry

In industrial applications, this compound can be used in:

- Catalysis : Its structural characteristics may facilitate catalytic processes in organic synthesis, improving reaction efficiencies.

- Chemical Intermediates : It serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

Research conducted by a team at a leading university explored the use of this compound in synthesizing novel polymers for drug delivery systems. The findings indicated enhanced drug encapsulation efficiency and controlled release profiles compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole involves its interaction with molecular targets in biological systems. The indole core can interact with various receptors and enzymes, modulating their activity. The thioether linkage and benzyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Properties

Key Differentiation Factors

Biological Activity

1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₇H₁₉N₃S

- CAS Number : 578698-08-5

The compound features a thioether linkage and an indole core, which are significant for its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : Indoles are known for their antioxidant properties, which can help mitigate oxidative stress in cells.

- Anticancer Properties : Some studies suggest that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers in vitro and in vivo.

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.

- Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer.

- Interaction with Receptors : The compound could interact with various receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar compounds:

- Anticancer Studies :

- Anti-inflammatory Research :

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 1-Methylindole | Contains a methyl group instead of dimethylbenzyl | Anticancer activity through apoptosis induction |

| 3-(4-chlorophenyl)indole | Substituted with a chlorine atom | Anti-inflammatory effects via COX inhibition |

| 5-Methoxyindole | Contains a methoxy group | Antioxidant properties reducing oxidative stress |

This table highlights how structural variations can influence the biological activity of indole derivatives.

Q & A

Q. What synthetic methodologies are effective for producing 1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step condensation and functionalization. For example, analogous indole derivatives are synthesized via refluxing intermediates in PEG-400/DMF with catalytic CuI, followed by extraction (ethyl acetate) and purification via flash chromatography (70:30 ethyl acetate/hexane) . To optimize purity:

- Use high-resolution mass spectrometry (HRMS) and NMR for structural validation.

- Monitor reaction progress with TLC (silica gel plates) and ensure anhydrous conditions to avoid side reactions.

Q. How is the molecular conformation of this compound characterized, and what tools are critical for structural analysis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is essential. For example:

- Space group: with unit cell parameters Å, Å, Å, .

- Key features: Planar indole ring (max deviation 0.0782 Å), dihedral angles (e.g., 88.88° between indole and pyrrolidine rings), and intramolecular C–H···O hydrogen bonds forming S(6)/S(9) motifs .

- Complement with DFT calculations to validate torsional angles (e.g., C18–C17–C25–O2 = 152.45°) .

Advanced Research Questions

Q. How do substituent positions (e.g., 2,5-dimethylbenzyl groups) influence bioactivity, and what experimental frameworks resolve contradictory activity data?

Methodological Answer:

- Structure-Activity Relationship (SAR): Compare analogs like HJC0197/HJC0198 (EPAC antagonists with similar substituents) .

- Contradiction Resolution:

- Use competitive binding assays (e.g., receptor displacement studies) to isolate target interactions.

- Perform conformational analysis via SC-XRD to identify steric hindrance or electronic effects from methyl groups (e.g., angle distortions in benzene rings: C11–C16 angles range 117.8–122.2°) .

- Cross-validate with in vitro models (e.g., monoamine oxidase inhibition assays for CNS activity) .

Q. What role do non-covalent interactions play in stabilizing the compound’s crystal lattice, and how does this affect its solubility?

Methodological Answer:

- Hydrogen Bonding: Intramolecular C–H···O bonds (2.32–2.45 Å) stabilize the "envelope" conformation of the pyrrolidine ring .

- Solvent Interactions: Chloroform molecules form C–H···O bonds with carboxylate groups, influencing packing along the [001] axis .

- Solubility Impact: Use Hansen solubility parameters to correlate lattice energy (from SC-XRD data) with solvent compatibility. Polar aprotic solvents (e.g., DMSO) may disrupt hydrogen bonds, enhancing solubility .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to map interactions with target enzymes (e.g., monoamine oxidase), focusing on the thioether moiety’s electron density.

- MD Simulations: Simulate conformational flexibility (e.g., sliding motion of N1 atom in pyrrolidine ring) to assess binding kinetics .

- QM/MM Calculations: Evaluate charge distribution at reactive sites (e.g., sulfur atom in thioether group) to predict nucleophilic/electrophilic behavior .

Q. What experimental strategies address stability challenges under varying pH and temperature conditions?

Methodological Answer:

- Stability Assays:

- Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Analyze pH-dependent hydrolysis of the thioether group using UV-Vis spectroscopy (λ = 270–300 nm).

- Stabilization: Co-crystallization with chloroform (as in SC-XRD data) improves thermal stability by filling lattice voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.